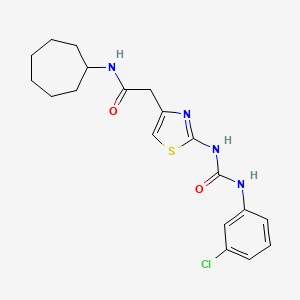
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{20}ClN_{3}O_{1}S
- Molecular Weight : Approximately 335.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit key kinases such as C-RAF and FLT3 , which play critical roles in cell proliferation and survival.
Target Kinases
| Kinase | Role in Cancer |
|---|---|
| C-RAF | Promotes cell growth and proliferation |
| FLT3 | Involved in hematopoiesis; mutations are common in leukemia |
Anticancer Effects
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : The compound has been shown to suppress the formation of colonies in HepG2 cells, a model for hepatocellular carcinoma (HCC) .
- Induction of Apoptosis : It induces apoptosis in cancer cells, leading to reduced viability and increased cell death .
- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cells from progressing through the cell cycle .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines, particularly those associated with liver cancer:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 12.5 | Significant inhibition of proliferation |
| HCT116 | 15.0 | Induction of apoptosis |
| MCF7 | 20.0 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Study on HepG2 Cells : A study reported that compounds structurally related to this compound effectively inhibited HepG2 cell growth by targeting C-RAF and FLT3 pathways .
- Combination Therapy Research : Research has suggested that combining this compound with existing chemotherapeutics may enhance overall efficacy against resistant cancer types .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound possesses favorable properties such as increased solubility compared to other known inhibitors like sorafenib, which may enhance its bioavailability and therapeutic index .
属性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-13-6-5-9-15(10-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-7-3-1-2-4-8-14/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJNGFJEFWYSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














